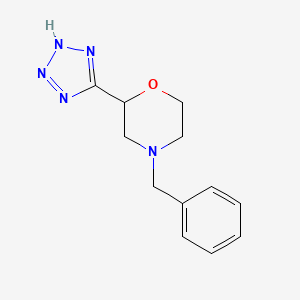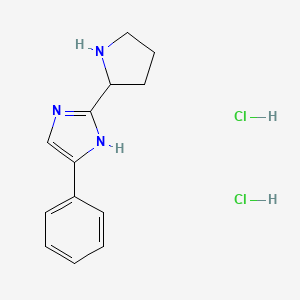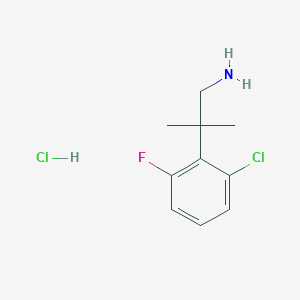
2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular weight of this compound is 223.07 . The SMILES string representation is NC(CC1=C(Cl)C=CC=C1F)=N.Cl . The InChI representation is 1S/C8H8ClFN2.ClH/c9-6-2-1-3-7(10)5(6)4-8(11)12;/h1-3H,4H2,(H3,11,12);1H .Physical And Chemical Properties Analysis
This compound is a solid . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Structural Analysis
Research into similar compounds focuses on the synthesis and characterization of novel chemical entities. For example, the study on the synthesis and spectroscopic properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones highlights the reactivity of chloral with substituted anilines, leading to a variety of products depending on reaction conditions. This research provides a foundation for synthesizing structurally complex molecules with potential pharmaceutical applications (Issac & Tierney, 1996).
Environmental Applications
In environmental science, the focus on amine-functionalized sorbents for the removal of persistent pollutants like perfluoroalkyl substances (PFAS) indicates the importance of amine groups in water treatment technologies. A review on the efficient removal of PFAS by amine-functionalized sorbents offers critical insights into the development and application of such materials in purifying water sources (Ateia et al., 2019).
Analytical and Biochemical Research
Analytical chemistry benefits from the study of heterocyclic aromatic amines (HAAs), compounds related by structure and functional groups, providing insights into their formation, detection, and health implications. A review on the analysis of HAAs and their metabolites in biological matrices, foodstuffs, and beverages underscores the importance of sensitive detection methods for these potentially carcinogenic compounds, which may inform the development of analytical techniques for similar amines (Teunissen et al., 2010).
Pharmaceutical Research
In the realm of pharmaceutical sciences, the exploration of compounds like FTY720 (a structurally related amine) for cancer therapy showcases the therapeutic potential of amines. FTY720, an immunosuppressant, exhibits antitumor efficacy in various cancer models, illustrating how structural analogs of the compound might be leveraged in drug discovery and development (Zhang et al., 2013).
Safety And Hazards
This compound is classified as a combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used . All sources of ignition should be removed and personnel should be evacuated to safe areas .
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN.ClH/c1-10(2,6-13)9-7(11)4-3-5-8(9)12;/h3-5H,6,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBETWNBCQRGVGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=C(C=CC=C1Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




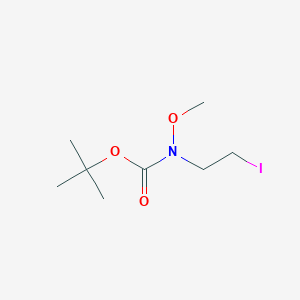
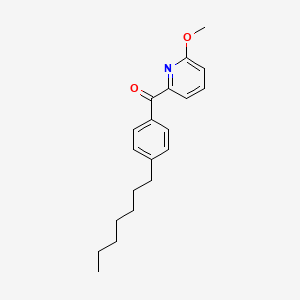
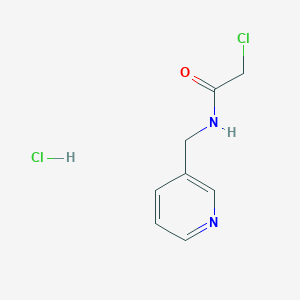

![[4-(4-Fluorophenoxy)pyridin-2-yl]methanamine](/img/structure/B1463409.png)
![2-chloro-N-cyclopropyl-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B1463410.png)

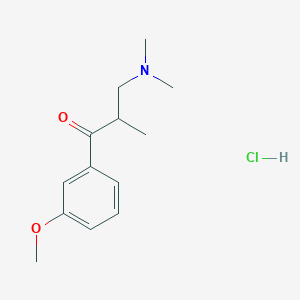
![3-methyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1463415.png)
![1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1463418.png)
